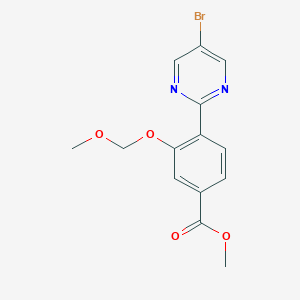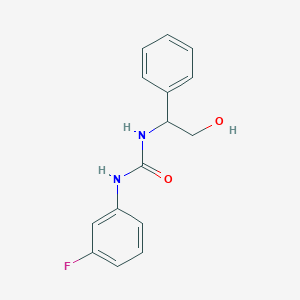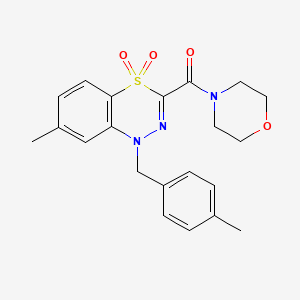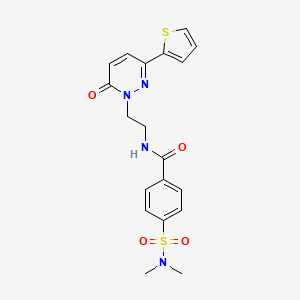
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from different precursors. For instance, the synthesis of indenopyrazoles, which share a similar complexity to the compound , was achieved from corresponding indanones and phenyl isothiocyanates in two steps, indicating a potential pathway for synthesizing complex molecules . Another example is the synthesis of a natural product involving a five-step process starting from a dimethoxyphenyl methanol . These methods suggest that the synthesis of "Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate" could also involve multiple steps and starting materials that are functionalized through reactions such as condensation, bromination, and esterification.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography and DFT studies. For example, the crystal and molecular structures of a benzo[d]imidazole derivative were reported, which could provide insights into the structural aspects of the compound . Additionally, the comparison of crystal structures of bromo-hydroxy-benzoic acid derivatives revealed the formation of two-dimensional architectures through hydrogen bonds and other interactions . These findings could be extrapolated to predict the molecular structure and intermolecular interactions of "Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate."
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of functional group transformations. For instance, the regioselective O-demethylation of aryl methyl ethers and the synthesis of a pyridine derivative through nucleophilic substitution demonstrate the types of chemical reactions that could be relevant to the compound . These reactions could potentially be applied to modify the functional groups present in "Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate" to achieve desired properties or reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. For example, the solubility, melting points, and stability can be related to the presence of methoxy and bromo groups, as seen in the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester . The presence of such substituents in "Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate" would likely influence its physical properties, such as solubility in organic solvents and reactivity towards nucleophiles or electrophiles.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate is studied for its crystal structures, offering insights into its molecular configurations and interactions. In a comparative study of its crystal structures with related compounds, researchers found that two-dimensional architectures are formed primarily through hydrogen bonds and bromine-oxygen interactions. These structural insights are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Suchetan et al., 2016).
Synthesis and Biological Activity
The compound serves as an intermediate in synthesizing various biologically active molecules. For instance, its derivatives have been explored for their antiviral activities, particularly against retroviruses. The synthesis process involves alkylation and cyclization reactions, leading to the production of compounds with significant inhibitory effects on human immunodeficiency virus (HIV) replication in cell culture, highlighting its potential in antiretroviral therapy (Hocková et al., 2003).
Photochemical Properties
Research on derivatives of Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate has revealed unique photochemical properties. Studies on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have shown significant variations in luminescence properties based on the substituted groups, indicating potential applications in optical materials and sensors (Kim et al., 2021).
Materials Chemistry
The compound's derivatives have also been investigated for their roles in materials chemistry, particularly in constructing diverse metal-organic frameworks (MOFs). The presence of the bromopyrimidinyl group influences the formation and structure of Ag(I) complexes, which are crucial for catalysis, molecular recognition, and gas storage applications (Wu et al., 2011).
Eigenschaften
IUPAC Name |
methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-19-8-21-12-5-9(14(18)20-2)3-4-11(12)13-16-6-10(15)7-17-13/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTBBAIWNQRJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(=O)OC)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)


![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)


![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)